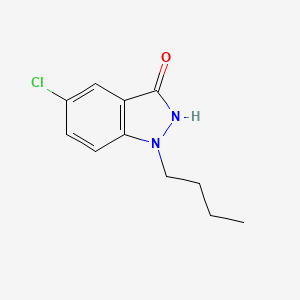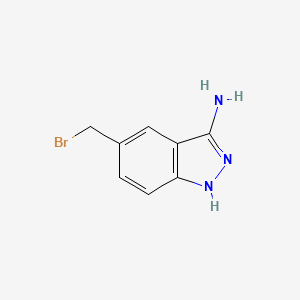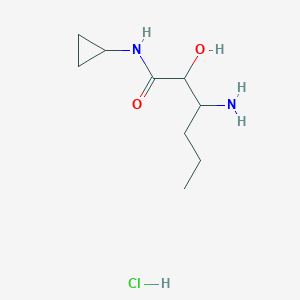![molecular formula C10H10N2O2S B11884027 Ethyl 2-aminothieno[3,2-b]pyridine-3-carboxylate CAS No. 1194374-18-9](/img/structure/B11884027.png)
Ethyl 2-aminothieno[3,2-b]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-aminothieno[3,2-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by its fused ring structure, which includes a thiophene ring and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-aminothieno[3,2-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene with ethyl 2-bromo-3-pyridinecarboxylate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-aminothieno[3,2-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in solvents such as ethanol or dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted thienopyridine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-aminothieno[3,2-b]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-aminothieno[3,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Ethyl 2-aminothieno[3,2-b]pyridine-3-carboxylate can be compared with other thienopyridine derivatives such as:
- Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate
- Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate
- 3-Aminothieno[2,3-b]pyridine-2-carboxamide
These compounds share similar core structures but differ in their substituents, which can influence their chemical reactivity and biological activity. This compound is unique due to its specific substitution pattern, which may confer distinct properties and applications.
Propiedades
Número CAS |
1194374-18-9 |
|---|---|
Fórmula molecular |
C10H10N2O2S |
Peso molecular |
222.27 g/mol |
Nombre IUPAC |
ethyl 2-aminothieno[3,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H10N2O2S/c1-2-14-10(13)7-8-6(15-9(7)11)4-3-5-12-8/h3-5H,2,11H2,1H3 |
Clave InChI |
ATWCWWHTHRMICU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC2=C1N=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11883944.png)

![7,7-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11883954.png)
![1-(2-Methoxyethyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11883958.png)










